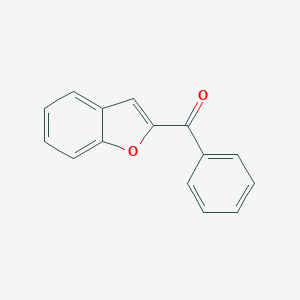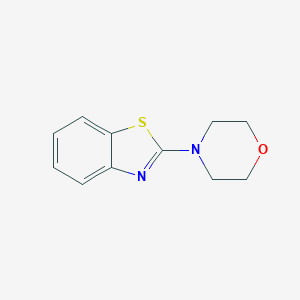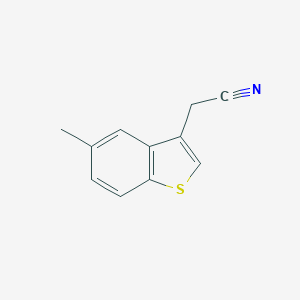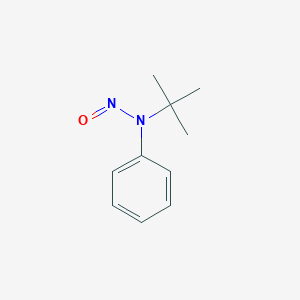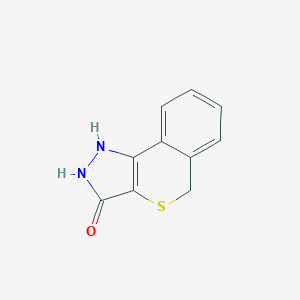
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has a unique structure that makes it a promising candidate for developing new drugs and materials.
科学的研究の応用
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various scientific research applications. It has been reported to have anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe in biological imaging. Moreover, it has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
生化学的および生理学的効果
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their death. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, thereby exerting anti-inflammatory effects. Additionally, it has been reported to enhance the cognitive function of animals by improving their memory and learning abilities.
実験室実験の利点と制限
One of the main advantages of using 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to cells and animals, making it a safe candidate for further studies. Moreover, its unique structure makes it a promising candidate for developing new drugs and materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are various future directions for the research on 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its role in the regulation of immune responses in the body. Moreover, it would be interesting to explore its potential use as a fluorescent probe in biological imaging. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in drug development.
合成法
The synthesis of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one involves the reaction of 3-mercapto-4H-1,2,4-triazole with 2-bromo-1-(2-hydroxyphenyl)ethanone in the presence of a base. This reaction leads to the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
59961-21-6 |
|---|---|
製品名 |
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one |
分子式 |
C10H8N2OS |
分子量 |
204.25 g/mol |
IUPAC名 |
2,5-dihydro-1H-isothiochromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-9-8(11-12-10)7-4-2-1-3-6(7)5-14-9/h1-4H,5H2,(H2,11,12,13) |
InChIキー |
BFCDYINZMSUEHZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
正規SMILES |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
その他のCAS番号 |
59961-21-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



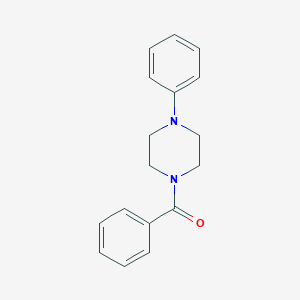
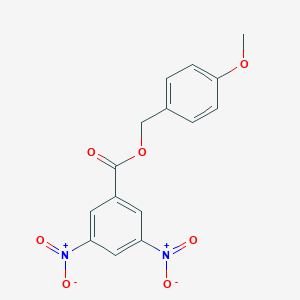
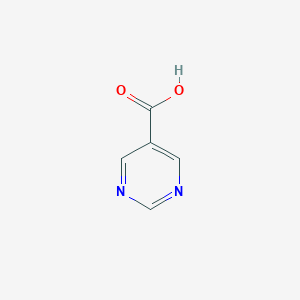
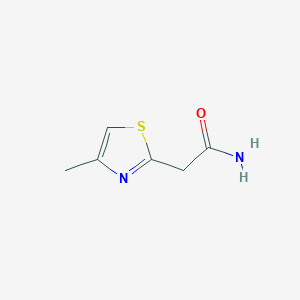
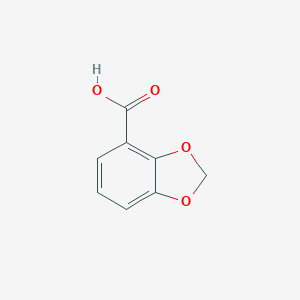
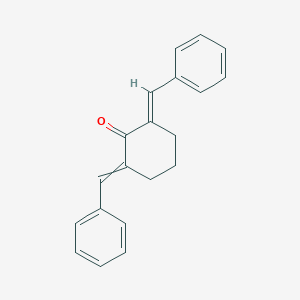
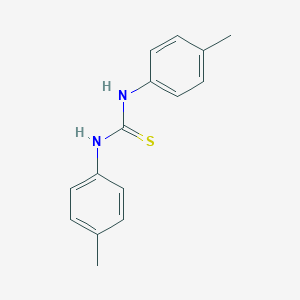
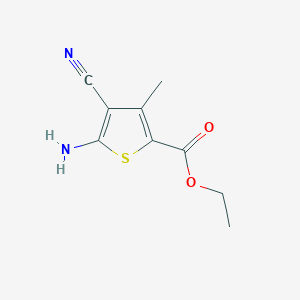
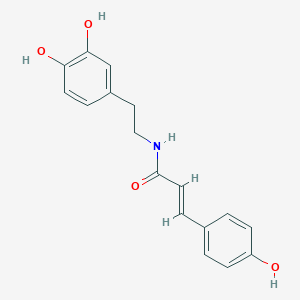
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
